molecular formula C29H27AsSi B14494368 {[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane CAS No. 63451-87-6

{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane

Katalognummer: B14494368
CAS-Nummer: 63451-87-6
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: TZYRMUZALRNMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: is a complex organoarsenic compound characterized by the presence of both silicon and arsenic atoms within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(2-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler arsenic-containing compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler organoarsenic compounds.

Wissenschaftliche Forschungsanwendungen

{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique properties make it a candidate for use in materials science and nanotechnology.

Wirkmechanismus

The mechanism by which {[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane: can be compared to other similar compounds such as:

    {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane: This compound has a similar structure but with a different positional isomer of the methyl group.

    Other organoarsenic compounds: These include various derivatives with different substituents on the arsenic atom, each with unique properties and applications.

The uniqueness of This compound lies in its specific combination of silicon and arsenic atoms, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

63451-87-6

Molekularformel

C29H27AsSi

Molekulargewicht

478.5 g/mol

IUPAC-Name

2-[methyl(diphenyl)silyl]ethynyl-bis(2-methylphenyl)arsane

InChI

InChI=1S/C29H27AsSi/c1-24-14-10-12-20-28(24)30(29-21-13-11-15-25(29)2)22-23-31(3,26-16-6-4-7-17-26)27-18-8-5-9-19-27/h4-21H,1-3H3

InChI-Schlüssel

TZYRMUZALRNMJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.